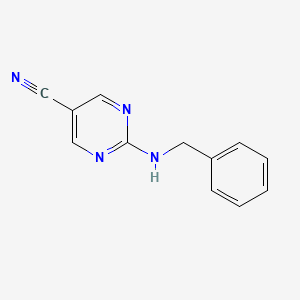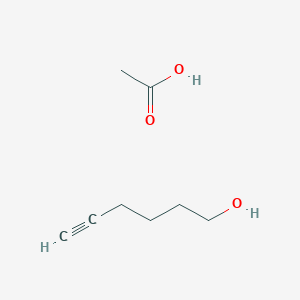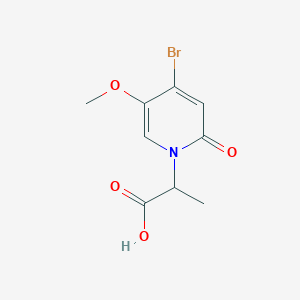
2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Bromination: Introduction of a bromine atom into the pyridine ring.
Methoxylation: Addition of a methoxy group to the pyridine ring.
Oxidation: Formation of the oxo group.
Coupling: Attachment of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- 2-(4-fluoro-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
- 2-(4-iodo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid
Uniqueness
The presence of the bromine atom in 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)propanoic acid may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Propriétés
Formule moléculaire |
C9H10BrNO4 |
|---|---|
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
2-(4-bromo-5-methoxy-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-5(9(13)14)11-4-7(15-2)6(10)3-8(11)12/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
UMDULQGJBZNSAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=C(C(=CC1=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


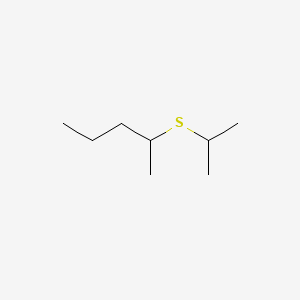
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)

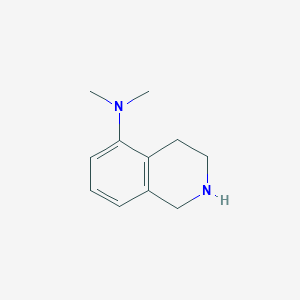
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
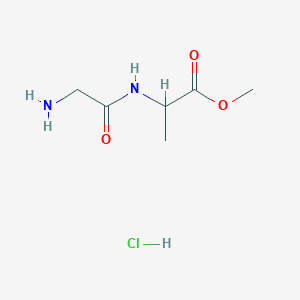
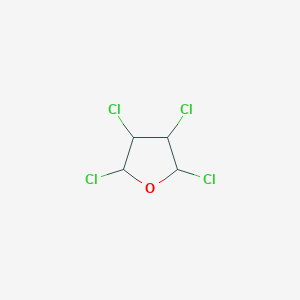
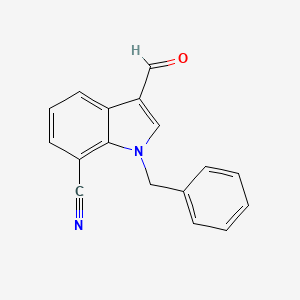
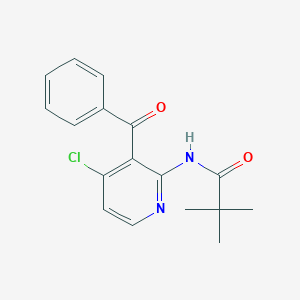
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
